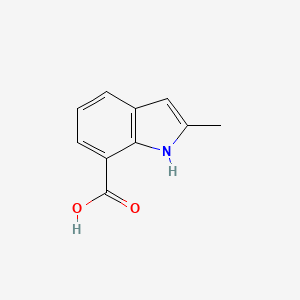

2-Methyl-1H-indole-7-carboxylic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1H-indole-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(10(12)13)9(7)11-6/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHTPSKYQXFSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1h Indole 7 Carboxylic Acid and Analogous Indole Carboxylic Acids

Classical Indole (B1671886) Synthesis Approaches and their Adaptations for Substituted Indoles

The foundational methods for indole synthesis, developed over a century ago, remain cornerstones of heterocyclic chemistry. Their adaptability allows for the preparation of a wide array of substituted indoles, including those bearing carboxylic acid functionalities.

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone). byjus.com The mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. byjus.com

To synthesize indole carboxylic acids using this method, a key precursor is a phenylhydrazine (B124118) derivative bearing a carboxylic acid group. For the synthesis of indole-2-carboxylic acids, pyruvic acid can be employed as the carbonyl component. thermofisher.comalfa-chemistry.com For instance, the reaction of a substituted phenylhydrazine with pyruvic acid leads to the formation of an indole-2-carboxylic acid, which can be subsequently decarboxylated if the unsubstituted indole is desired. byjus.com The position of the carboxylic acid on the final indole ring is determined by the substitution pattern of the starting arylhydrazine. Therefore, to synthesize 2-Methyl-1H-indole-7-carboxylic acid, the required starting material would be 2-hydrazinyl-3-methylbenzoic acid, which upon reaction with acetone (B3395972) under acidic conditions, would theoretically yield the target molecule. The reaction can be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. thermofisher.com

| Starting Material 1 | Starting Material 2 | Product | Reference |

| Arylhydrazine | Aldehyde or Ketone | Substituted Indole | wikipedia.orgbyjus.com |

| Substituted Phenylhydrazine | Pyruvic Acid | Indole-2-carboxylic acid | thermofisher.comalfa-chemistry.com |

| 2-Hydrazinyl-3-methylbenzoic acid | Acetone | This compound | - |

The Madelung synthesis, developed by Walter Madelung in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce a 2-substituted indole. wikipedia.org Traditional conditions often utilize sodium or potassium alkoxides at temperatures ranging from 200–400 °C. wikipedia.org This method is particularly suitable for the synthesis of 2-alkylindoles.

The synthesis of this compound via the Madelung route would necessitate the cyclization of N-acetyl-2-amino-3-methylbenzoic acid. The harsh reaction conditions of the classical Madelung synthesis, however, can be incompatible with certain functional groups. Modern variations of this synthesis have been developed to overcome these limitations. For instance, the use of stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) allows the reaction to proceed at much lower temperatures, from -20 to +25 °C. researchgate.net Furthermore, the introduction of electron-withdrawing groups on the N-acyl-o-toluidine can facilitate the formation of the benzylic anion, promoting cyclization under milder conditions. researchgate.net A recent development involves a tandem Madelung synthesis mediated by a LiN(SiMe3)2/CsF system, which allows for the efficient synthesis of N-methyl-2-arylindoles in a one-pot process under transition-metal-free conditions. organic-chemistry.org

| Starting Material | Conditions | Product | Reference |

| N-acyl-o-toluidine | Strong base, high temperature | 2-Substituted Indole | wikipedia.org |

| N-acetyl-2-amino-3-methylbenzoic acid | Strong base (e.g., n-BuLi, LDA) | This compound | - |

The Reissert indole synthesis is a method for preparing indoles, particularly indole-2-carboxylic acids, from o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The first step is a condensation reaction between the o-nitrotoluene and diethyl oxalate in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or ferrous sulfate (B86663) and ammonia, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.netresearchgate.net The carboxylic acid can be subsequently removed by heating if the parent indole is the desired product. wikipedia.org

To apply this synthesis for this compound, one would need to start with 2-methyl-3-nitrotoluene. The standard Reissert protocol on this starting material would be expected to yield 2-methyl-1H-indole-2-carboxylic acid. Achieving a 7-carboxy substituent would require a modification of the starting material or a different synthetic strategy, as the Reissert synthesis inherently places the carboxylic acid group at the 2-position. For example, starting with a nitrotoluene derivative that already contains a precursor to the carboxylic acid group at the desired position would be a potential adaptation. A publication by Singer and Shive describes the synthesis of 7-indolecarboxylic acid via a Reissert strategy, showcasing the method's utility for preparing indoles with substitution on the benzene (B151609) ring. researchgate.net

| Starting Material 1 | Starting Material 2 | Intermediate | Product | Reference |

| o-Nitrotoluene | Diethyl oxalate | Ethyl o-nitrophenylpyruvate | Indole-2-carboxylic acid | wikipedia.orgresearchgate.net |

| 2-Methyl-3-nitrotoluene | Diethyl oxalate | Ethyl 2-(2-methyl-3-nitrophenyl)-2-oxopropanoate | 2-Methyl-1H-indole-2-carboxylic acid | - |

Advanced and Selective Synthetic Strategies for Indole Carboxylic Acids

Modern synthetic chemistry has introduced more sophisticated and selective methods for the construction and functionalization of the indole ring, offering milder reaction conditions and greater functional group tolerance.

The functionalization of the indole nitrogen through N-alkylation is a common strategy to modify the properties of indole derivatives. Regioselectivity can be a challenge, as alkylation can also occur at the C3 position. However, various methods have been developed to achieve selective N-alkylation. The use of a base such as sodium hydride (NaH) in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common approach for the N-alkylation of indoles with alkyl halides. nih.gov Studies on the regioselective N-alkylation of indazoles, which are isosteres of indoles, have shown that the presence of a methyl carboxylate group at the C-7 position can direct the alkylation to the N-2 position. nih.gov However, by carefully selecting the base and solvent system, high N-1 regioselectivity can be achieved. nih.gov For the N-alkylation of this compound, the carboxylic acid group would likely need to be protected as an ester to prevent interference with the basic conditions typically employed for N-alkylation. The development of photocatalyzed, metal-free procedures offers a greener alternative for the preparation of substituted indolines, which can be subsequently oxidized to indoles. acs.org

Microwave-Assisted Synthetic Approaches for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indole analogs. nih.gov The use of microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating methods. sciforum.net This enhanced efficiency is attributed to the rapid and uniform heating of the reaction mixture.

Several classical indole syntheses have been adapted for microwave conditions. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully performed under microwave irradiation, leading to improved yields and shorter reaction times. mdpi.comnih.gov Similarly, the Bischler indole synthesis, when conducted under solvent-free, microwave-assisted conditions, provides a mild and environmentally friendly method for preparing 2-arylindoles in good yields. organic-chemistry.org The Madelung indole synthesis, which typically requires high temperatures, has also been adapted to solvent-free microwave conditions, offering a more efficient alternative to the classical procedure. sciforum.net

A notable example of this methodology is the efficient synthesis of a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives. In this approach, N-aryl enamines were converted to the corresponding indoles in excellent yields and with high regioselectivity by exposure to microwave irradiation. mdpi.com This palladium-catalyzed intramolecular oxidative coupling demonstrates the synergy between microwave heating and metal catalysis. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Conditions | Microwave-Assisted Conditions | Advantages of MAOS |

| Bischler Indole Synthesis | Typically requires heating for several hours in a solvent. | Solid-state reaction, 540 W for 45-60 seconds. | Solvent-free, reduced reaction time, improved yields (52-75%). organic-chemistry.org |

| Madelung Indole Synthesis | High temperatures (360-380°C) with alkoxides. | Solvent-free, potassium tert-butoxide, 1000W for 20 minutes. | Milder conditions, faster reaction. sciforum.net |

| Fischer Indole Synthesis | Often requires prolonged heating in the presence of an acid catalyst. | Can be performed in shorter times with higher yields. mdpi.comnih.gov | Increased efficiency and purity. mdpi.com |

| Condensation for Indole-2-carboxamides | Conventional heating for extended periods. | 600 W for 5 minutes. | Rapid synthesis, high yield (85%). |

Transition Metal-Catalyzed Coupling Reactions for Indole Ring Formation and Functionalization (e.g., Palladium-catalyzed methods)

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of indoles and their derivatives. researchgate.net These methods offer high versatility and are suitable for both the construction of the indole core and its subsequent functionalization. mdpi.com Palladium-catalyzed reactions often proceed under milder conditions than classical methods and exhibit broad functional group tolerance. thieme-connect.com

One of the key strategies involves the intramolecular C-H bond amination. For example, palladium-catalyzed protocols have been developed for the synthesis of carbazoles from N-acetyl 2-aminobiphenyl (B1664054) starting materials. nih.gov This concept has been extended to the synthesis of indoles through various intramolecular cyclization strategies. nih.gov

Palladium-catalyzed reductive N-heteroannulation of 1-(2-nitrophenyl)alkenes using carbon monoxide as the reducing agent is a powerful methodology for synthesizing a variety of indoles, including those with ester functionalities at the 3-position. thieme-connect.com This method is noted for its clean reactions, often high yields, and compatibility with a wide range of functional groups on the aromatic ring. thieme-connect.com

Furthermore, palladium catalysis is instrumental in the direct functionalization of the indole ring. A significant challenge in the synthesis of 7-substituted indoles, such as this compound, is achieving regioselectivity. Research has shown that C-H activation can be directed to the C7 position with high selectivity in the palladium-catalyzed coupling of indoles with arylboronic acids by using a suitable phosphinoyl directing group. acs.org This approach allows for the introduction of substituents at the otherwise less reactive C7 position.

Table 2: Examples of Palladium-Catalyzed Reactions for Indole Synthesis and Functionalization

| Reaction Type | Substrates | Catalyst/Ligand | Key Features |

| Reductive N-heteroannulation | 2-(2-nitrophenyl)propenoic acid derivatives | Pd(OAc)₂ / PPh₃ | Synthesis of indole-3-carboxylates; tolerates various functional groups. thieme-connect.com |

| Intramolecular Oxidative Coupling | N-aryl enamines | Palladium catalyst | Formation of 2-methyl-1H-indole-3-carboxylates. mdpi.com |

| C-H Arylation at C7 | Indoles and arylboronic acids | Pd(OAc)₂ / Pyridine-type ligand | Regioselective functionalization at the C7 position. acs.org |

| Sequential Nucleophilic Addition/Cross-Coupling | 4-bromoindole-3-carboxylic acid derivatives | PdCl₂ / Xantphos | One-pot synthesis of 4-aminoindole-3-carboxylic acids. acs.org |

Electrochemical Synthesis Pathways for Indole Carboxylic Acids and Derivatives

Electrochemical synthesis is gaining prominence as a green and sustainable alternative to traditional synthetic methods. rsc.org By using electricity to drive chemical reactions, it can often avoid the need for harsh reagents, high temperatures, and expensive catalysts. rsc.orgresearchgate.net

The application of electrochemistry to indole synthesis and functionalization is a growing field. One approach involves the electrochemical annulation of N-arylenamines to form the indole ring. researchgate.net Another strategy is the metal-free electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines, which can be used to synthesize both indoline (B122111) and indole derivatives. organic-chemistry.org

While the direct electrochemical synthesis of this compound has not been extensively detailed, the principles of electrochemical functionalization of the indole nucleus are well-established. For example, a direct electrochemical sulfonylation of indoles with inorganic sulfites has been developed, demonstrating that Csp²-H bonds on the indole ring can be functionalized electrochemically. nih.govacs.org This suggests the potential for developing electrochemical carboxylation methods.

The broader field of electrochemical synthesis involving carboxylic acids is also advancing, which may provide future pathways for the synthesis of indole carboxylic acids. rsc.org These methods offer the potential for more environmentally friendly and efficient synthetic routes. researchgate.net

Table 3: Overview of Electrochemical Approaches for Indole Synthesis and Functionalization

| Reaction Type | Substrates | Key Features | Potential Application for Indole Carboxylic Acids |

| Annulation of N-arylenamines | N-arylenamines | Formation of the indole ring. researchgate.net | Synthesis of the core indole structure. |

| Intramolecular C-H Amination | 2-vinyl anilines | Metal-free synthesis of indoles. organic-chemistry.org | A green method for constructing the indole nucleus. |

| C-H Sulfonylation | Indoles, inorganic sulfites, alcohols | Direct functionalization of the indole Csp²-H bond. nih.govacs.org | Demonstrates the feasibility of direct electrochemical C-H functionalization, which could potentially be adapted for carboxylation. |

Reaction Mechanisms Involving 2 Methyl 1h Indole 7 Carboxylic Acid

Mechanistic Pathways of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile precursor for a variety of other functional groups, primarily through reactions that occur at the carbonyl carbon. These transformations are fundamental in organic synthesis and are central to the derivatization of 2-Methyl-1H-indole-7-carboxylic acid.

The most characteristic reaction of carboxylic acids and their derivatives is nucleophilic acyl substitution. openstax.org This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophilic group. The general mechanism begins with the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgpressbooks.pub Unlike aldehydes and ketones, this intermediate can then collapse, expelling the hydroxyl group (or a modified, better leaving group) to regenerate the carbonyl double bond, resulting in a substitution product. openstax.org

Direct substitution of the hydroxyl group of a carboxylic acid is difficult because the hydroxide (B78521) ion (HO⁻) is a poor leaving group. Therefore, the carboxylic acid must first be converted into a more reactive derivative. Acyl halides, particularly acyl chlorides, are highly reactive derivatives that serve as valuable intermediates in synthesis. pressbooks.pub

The conversion of this compound to its corresponding acyl chloride, 2-methyl-1H-indole-7-carbonyl chloride, is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgorgoreview.com The mechanism with thionyl chloride involves the initial attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂, displacing a chloride ion. This forms a reactive chlorosulfite intermediate. orgoreview.com In this intermediate, the chlorosulfite group is an excellent leaving group. A subsequent nucleophilic attack by the displaced chloride ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses, eliminating sulfur dioxide (SO₂) and a chloride ion to yield the final acyl chloride product. orgoreview.com

| Reagent | Formula | Typical Byproducts | Notes |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Commonly used for acyl chlorides; gaseous byproducts are easily removed. libretexts.org |

| Phosphorus tribromide | PBr₃ | H₃PO₃ | Used for the synthesis of acyl bromides. orgoreview.com |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl | Another effective reagent for acyl chlorides. |

| Oxalyl chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | A milder alternative to thionyl chloride. |

Acid anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be formed from this compound through two primary mechanistic routes. The first involves the reaction of an acyl chloride with a carboxylate salt. masterorganicchemistry.comlibretexts.org In this nucleophilic acyl substitution, the carboxylate anion of this compound acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the corresponding acyl chloride. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, yielding the anhydride. libretexts.orglibretexts.org

Alternatively, anhydrides can be formed by the dehydration of two carboxylic acid molecules, often by heating with a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀). wikipedia.org This condensation reaction involves the activation of one carboxylic acid molecule, which is then attacked by the hydroxyl oxygen of a second molecule, followed by the elimination of a water molecule. youtube.com

| Method | Reactants | Conditions/Reagents | Mechanism Type |

|---|---|---|---|

| Acyl Halide Route | Acyl chloride + Carboxylate | Typically performed in an inert solvent. | Nucleophilic Acyl Substitution libretexts.orgmasterorganicchemistry.com |

| Dehydration | Two equivalents of carboxylic acid | Strong heating with a dehydrating agent (e.g., P₄O₁₀). | Condensation wikipedia.org |

Esterification is one of the most fundamental reactions of carboxylic acids. The Fischer esterification involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganicchemistrytutor.com This is an equilibrium-controlled process. organic-chemistry.org The mechanism proceeds through several reversible steps:

Protonation : The acid catalyst protonates the carbonyl oxygen of this compound, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organicchemistrytutor.com

Proton Transfer : A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.com

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation : The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final ester product. masterorganicchemistry.com

To favor the formation of the ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol or by removing water as it is formed. organic-chemistry.orgtamu.edu

| Alcohol Used | Resulting Ester Product Name | Typical Catalyst |

|---|---|---|

| Methanol (CH₃OH) | Methyl 2-methyl-1H-indole-7-carboxylate | H₂SO₄ |

| Ethanol (C₂H₅OH) | Ethyl 2-methyl-1H-indole-7-carboxylate | H₂SO₄ or TsOH |

| Propan-1-ol (C₃H₇OH) | Propyl 2-methyl-1H-indole-7-carboxylate | HCl |

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under simple heating because the acidic carboxylic acid and the basic amine react to form a stable ammonium (B1175870) carboxylate salt. youtube.com To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be activated to create a better leaving group. This is commonly achieved using coupling reagents. researchgate.net

One of the most common classes of coupling reagents is the carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism involves the following steps:

Activation : The carboxylic acid adds to the C=N double bond of the DCC molecule, forming a highly reactive O-acylisourea intermediate. This intermediate contains a very good leaving group. youtube.com

Nucleophilic Attack : The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. youtube.com

Rearrangement and Product Formation : A tetrahedral intermediate is formed, which then collapses to yield the amide product and a stable dicyclohexylurea (DCU) byproduct. youtube.com

Alternatively, the carboxylic acid can first be converted to a more reactive derivative like an acyl chloride or anhydride, which then readily reacts with an amine to form the amide. libretexts.orgyoutube.com

| Coupling Reagent | Abbreviation | Byproduct | Key Feature |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Highly effective but the DCU byproduct can be difficult to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC or EDAC | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | HMPA and HOBt | Highly efficient peptide coupling reagent. |

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are thermally stable, certain structural features can facilitate this reaction. For indolecarboxylic acids, the reaction mechanism is highly dependent on the conditions and the position of the carboxyl group on the indole (B1671886) ring.

Under different conditions, such as in the presence of a base like K₂CO₃ or promoted by solvents like acetonitrile, decarboxylation can also be achieved, suggesting alternative mechanistic pathways may be accessible. researchgate.net

Nucleophilic Acyl Substitution Reactions

Electrophilic Aromatic Substitution on the Indole Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for indoles. wikipedia.orgmasterorganicchemistry.com The high electron density of the indole ring, particularly at the C3 position, makes it significantly more reactive than benzene (B151609). nih.gov The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized cationic intermediate (an arenium ion or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com

The regiochemical outcome of electrophilic substitution on this compound is determined by the interplay of the intrinsic reactivity of the indole nucleus and the directing effects of the substituents at the C2 and C7 positions.

Indole Nucleus: The indole ring system itself strongly directs electrophiles to the C3 position. Attack at C3 results in a cationic intermediate where the aromaticity of the benzene ring is preserved, and the positive charge can be delocalized onto the nitrogen atom without disrupting the benzene sextet. stackexchange.com This is energetically more favorable than an attack at C2, which would disrupt the benzene ring's aromaticity. stackexchange.com

2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through an inductive effect. libretexts.org As an activating group, it increases the electron density of the ring, further enhancing its reactivity towards electrophiles. wikipedia.orglibretexts.org Generally, alkyl groups are ortho- and para-directing. libretexts.org In this context, it reinforces the inherent preference for substitution at the C3 position. However, the presence of the 2-methyl group can introduce steric hindrance, potentially reducing the rate of attack at the adjacent C3 position compared to unsubstituted indoles. nih.gov

7-Carboxyl Group: The carboxylic acid group at the C7 position is an electron-withdrawing group (EWG) and is considered deactivating. wikipedia.org It withdraws electron density from the aromatic system, making the ring less reactive. wikipedia.org Such deactivating groups typically direct incoming electrophiles to the meta position. wikipedia.org In the context of the benzene portion of the indole, this would mean positions C4 and C6.

| Position | Influencing Factors | Predicted Reactivity |

| C3 | Strongly favored by indole nucleus; Activated by 2-methyl group. | Primary site for electrophilic attack. |

| C4, C6 | Meta to the deactivating 7-carboxyl group. | Possible sites under forcing conditions or if C3 is blocked. |

| C5 | Para to the deactivating 7-carboxyl group. | Less favored for electrophilic attack. |

Alkylation and acylation, typically under Friedel-Crafts conditions, are key methods for functionalizing the indole core. masterorganicchemistry.com

Alkylation: The C3 position of 2-substituted indoles is a primary target for alkylation. nih.govresearchgate.net For this compound, C3-alkylation would be the expected outcome due to the electronic factors previously discussed. The reaction involves an electrophilic carbon species, such as a carbocation generated from an alkyl halide and a Lewis acid, which is then attacked by the electron-rich indole ring. Catalytic systems, such as those based on palladium, have also been developed for the C3-alkylation of indoles with allylic compounds. researchgate.netmdpi.com

Acylation: Friedel-Crafts acylation introduces an acyl group onto the indole ring, typically at the C3 position. The reaction generally requires a Lewis acid catalyst, like aluminum trichloride, to activate the acylating agent (e.g., an acyl chloride or anhydride). wikipedia.org The resulting 3-acylindole is a versatile intermediate in organic synthesis. Given the directing effects present in this compound, acylation is expected to occur preferentially at the C3 position.

Halogenation is a common electrophilic aromatic substitution reaction for indoles. lumenlearning.com The reaction of indoles with electrophilic halogenating agents like Br₂, Cl₂, or I₂ typically proceeds rapidly, often without the need for a Lewis acid catalyst that is required for less reactive aromatic compounds like benzene. lumenlearning.com

The mechanism involves the attack of the indole C3-position on the polarized halogen molecule, leading to the formation of the sigma complex. Subsequent loss of a proton restores aromaticity and yields the 3-haloindole derivative. For this compound, halogenation is predicted to occur at the C3 position. It is also possible for decarboxylative halogenation to occur, where the carboxylic acid group is replaced by a halogen, though this often requires specific reagents like hypervalent iodine compounds. nih.govresearchgate.net

Nucleophilic Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of the indole ring possesses a lone pair of electrons and an acidic proton. Deprotonation by a base generates the indolyl anion, a potent nucleophile that can react with various electrophiles.

N-alkylation involves the substitution of the N-H proton with an alkyl group. nih.gov The reaction is typically carried out by first treating the indole with a base to form the nucleophilic indolyl anion, followed by the addition of an alkylating agent (e.g., an alkyl halide). rsc.org

The choice of base and solvent is crucial for controlling the regioselectivity between N-alkylation and C3-alkylation. researchgate.net

N-Alkylation: The use of strong bases (e.g., NaH, NaHMDS) in polar aprotic solvents (e.g., DMF, THF) generally favors the formation of the N-alkylated product. researchgate.netbeilstein-journals.org In these conditions, the indolyl anion exists as a "harder" nucleophile, favoring reaction at the more electronegative nitrogen atom.

C3-Alkylation: In contrast, reactions under neutral or acidic conditions, or with less polar solvents, can favor C3-alkylation, where the neutral indole acts as a "softer" nucleophile, preferring to react at the "softer" C3 position. researchgate.net

For this compound, the presence of the acidic carboxylic acid group complicates this reaction. A base will first deprotonate the more acidic carboxylic acid proton before deprotonating the indole N-H. Therefore, at least two equivalents of a strong base would be required to generate the N-anion for subsequent alkylation.

| Condition | Favored Product | Rationale |

| Strong Base (e.g., NaH), Polar Aprotic Solvent (e.g., DMF) | N-Alkylation | Formation of the indolyl anion, a "hard" nucleophile. researchgate.net |

| Lewis Acid Catalyst, Less Polar Solvent | C3-Alkylation | Reaction proceeds through the neutral indole, a "soft" nucleophile. researchgate.net |

N-acylation is the introduction of an acyl group at the N-1 position. This reaction is often more straightforward than N-alkylation and less prone to C3-acylation side reactions. Acylation of the indole nitrogen deactivates the ring towards further electrophilic attack.

Common methods for N-acylation include:

Using Acyl Halides or Anhydrides: These highly reactive acylating agents react readily with the indolyl anion generated by a base. Phase-transfer catalysis has also been employed for efficient N-acylation with acyl chlorides.

Using Carboxylic Acids: Direct acylation with carboxylic acids is possible but often requires activating agents or specific catalysts. For instance, indole can be directly acylated with carboxylic acids in the presence of boric acid. clockss.org

Using Thioesters: Thioesters can serve as a stable acyl source for the chemoselective N-acylation of indoles in the presence of a base like cesium carbonate. beilstein-journals.orgbeilstein-journals.org This method shows good functional group tolerance. beilstein-journals.org

The mechanism for acylation with an acyl chloride, for example, involves the nucleophilic attack of the indolyl anion on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group to form the N-acylindole. transformationtutoring.com

Intramolecular Cyclization and Rearrangement Mechanisms of Derived Species

Intramolecular cyclization reactions of derivatives of this compound would typically involve the formation of a new ring by connecting a side chain, attached either to the indole nitrogen or the C7-carboxylic acid group, with another part of the indole molecule. Such reactions are invaluable for the synthesis of complex, multi-ring systems.

Intramolecular Friedel-Crafts Acylation:

A classic strategy for forming a new carbocyclic ring fused to the indole system is the intramolecular Friedel-Crafts acylation. This would necessitate the conversion of the C7-carboxylic acid to a more reactive acylating agent, such as an acyl chloride. If a suitable nucleophilic tether is attached to the indole nitrogen, cyclization onto the electron-rich pyrrole (B145914) ring can occur.

The proposed mechanism would proceed as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of an N-substituted this compound derivative is converted to an acyl chloride, for instance, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Formation of the Acylium Ion: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride generates a highly electrophilic acylium ion.

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the nucleophilic C3 position of the indole ring in an intramolecular fashion, leading to the formation of a new six-membered ring.

Rearomatization: Loss of a proton from the intermediate sigma complex restores the aromaticity of the pyrrole ring, yielding a tricyclic ketone.

A representative reaction is depicted in the table below:

| Starting Material Precursor | Reaction Type | Conditions | Product Type |

| N-(3-phenylpropyl)-2-methyl-1H-indole-7-carboxylic acid | Intramolecular Friedel-Crafts Acylation | 1. SOCl₂2. AlCl₃ | Tetracyclic fused indole derivative |

Radical Cyclization:

Radical cyclizations offer a powerful method for ring construction, particularly for forming five- and six-membered rings. For a derivative of this compound, this could be achieved by introducing a radical precursor on the C7-substituent and an acceptor group on the indole nitrogen.

A plausible mechanistic pathway is:

Radical Generation: A radical is generated on the side chain attached to the C7 position. For example, a bromo- or iodo-functionalized ester derivative could be treated with a radical initiator like AIBN (azobisisobutyronitrile) and a radical mediator such as tributyltin hydride (Bu₃SnH).

Intramolecular Addition: The generated radical can then add to an unsaturated bond (e.g., an alkene or alkyne) positioned on a substituent at the indole nitrogen.

Cyclization and Termination: The resulting cyclized radical can then be quenched, for example, by abstracting a hydrogen atom from Bu₃SnH, to give the final product.

The following table illustrates a potential radical cyclization scenario:

| Starting Material Precursor | Reaction Type | Conditions | Product Type |

| 7-(2-bromoacetyl)-N-allyl-2-methyl-1H-indole-7-carboxamide | Radical Cyclization | Bu₃SnH, AIBN, Benzene (reflux) | Fused pyrrolo[3,2,1-ij]quinolinone derivative |

Rearrangement Mechanisms:

Rearrangement reactions in indole derivatives can be triggered under various conditions, often leading to significant structural reorganization. While specific rearrangements of this compound derivatives are not well-documented, one can consider possibilities such as acid-catalyzed rearrangements of complex polycyclic structures derived from it. For instance, a Wagner-Meerwein type rearrangement could occur in a strained polycyclic system under acidic conditions, leading to a more stable carbocation intermediate and subsequently a rearranged carbon skeleton. The precise nature of such a rearrangement would be highly dependent on the specific structure of the derived species.

Derivatization Strategies for 2 Methyl 1h Indole 7 Carboxylic Acid

The chemical versatility of 2-Methyl-1H-indole-7-carboxylic acid allows for a wide range of structural modifications. These modifications can be broadly categorized into two main areas: reactions involving the carboxylic acid group at the C7 position and electrophilic substitution reactions on the indole (B1671886) ring itself. Such derivatization is crucial for modulating the compound's physicochemical properties and for its use as a building block in the synthesis of more complex molecules.

Theoretical and Computational Investigations of 2 Methyl 1h Indole 7 Carboxylic Acid

Quantum Chemical Studies: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic characteristics and reactivity of a molecule. These studies typically involve optimizing the molecular geometry and then calculating various electronic properties. For indole (B1671886) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to predict geometric parameters, vibrational frequencies, and electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. bohrium.com

Table 1: Frontier Molecular Orbital Energies for a Related Indole Derivative (Indole-2-carboxylic acid)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.58 |

| Energy Gap (ΔE) | 4.67 |

Data is for Indole-2-carboxylic acid, a structurally related compound, and is intended for illustrative purposes. researchgate.net

The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In many indole derivatives, the HOMO is often localized on the indole ring, suggesting it is the primary site for electrophilic attack, while the LUMO may be distributed over the carboxylic acid group or the fused ring system. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, prone to electrophilic attack) and blue representing electron-poor areas (positive potential, prone to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For indole carboxylic acids, the MEP surface typically shows a strong negative potential (red) around the oxygen atoms of the carboxylic group, making them likely sites for hydrogen bonding and interaction with electrophiles. bohrium.comnih.gov The region around the N-H group of the indole ring usually exhibits a positive potential (blue), indicating its role as a hydrogen bond donor. nih.gov The aromatic rings will show regions of negative potential above and below the plane, characteristic of π-systems.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important factor in determining intermolecular forces. While specific calculated values for 2-Methyl-1H-indole-7-carboxylic acid are not available, theoretical studies on related indole derivatives demonstrate that these properties can be reliably calculated using DFT.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis involves identifying the stable conformers (low-energy structures) and the energy barriers between them. This is often achieved by systematically rotating key single bonds (e.g., the bond connecting the carboxylic acid group to the indole ring) and calculating the corresponding energy, a process known as a potential energy surface (PES) scan.

For 1H-Indole-3-acetic acid, a related compound, conformational analysis has revealed multiple low-energy conformers. nih.govresearchgate.net The stability of these conformers is often influenced by intramolecular interactions, such as hydrogen bonds between the carboxylic acid group and the indole ring. nih.gov A similar analysis for this compound would be expected to reveal stable conformations determined by the orientation of the carboxylic acid group relative to the indole nucleus and the methyl group.

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules arrange themselves in a crystal lattice, and the nature of this packing is governed by intermolecular interactions. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.

Hydrogen bonding is a dominant intermolecular force in molecules containing N-H and O-H groups, such as this compound. The indole N-H group and the carboxylic acid's O-H group can act as hydrogen bond donors, while the carbonyl oxygen of the carboxylic acid is a strong hydrogen bond acceptor.

Crystal structure analyses of related indole carboxylic acids, such as indole-2-carboxylic acid, reveal extensive hydrogen bonding networks. researchgate.net Typically, the carboxylic acid groups form dimeric structures through strong O-H···O hydrogen bonds. researchgate.net Additionally, the N-H group of the indole ring often participates in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets. researchgate.netnih.gov These interactions play a critical role in stabilizing the crystal structure. It is highly probable that this compound would exhibit similar hydrogen bonding motifs in its solid state.

Investigation of π-π Stacking and Van der Waals Interactions

The planar, aromatic structure of the indole ring in this compound facilitates non-covalent interactions, particularly π-π stacking and van der Waals forces, which are crucial in determining its molecular recognition, crystal packing, and biological activity.

π-π Stacking:

π-π stacking interactions arise from the attractive, non-covalent forces between aromatic rings. In the context of this compound, the indole nucleus can engage in stacking with other indole rings or different aromatic systems. These interactions are not uniform and can adopt several geometries, including:

Face-to-face: Where the centroids of the aromatic rings are aligned. This arrangement is often disfavored due to electrostatic repulsion between the π-electron clouds.

Parallel-displaced: A more common and stable arrangement where the rings are parallel but offset from one another. This geometry minimizes repulsive forces and maximizes attractive interactions.

T-shaped (edge-to-face): In this configuration, the edge of one aromatic ring (the hydrogen atoms) points towards the face (the π-electron cloud) of another.

| Stacking Geometry | Interaction Energy (kcal/mol) | Key Contributing Forces |

|---|---|---|

| Parallel-displaced | -2.5 to -5.0 | Dispersion, Electrostatics |

| T-shaped | -1.5 to -3.0 | Electrostatics, Dispersion |

| Face-to-face | Slightly repulsive to weakly attractive | Dispersion, Electrostatic repulsion |

Van der Waals Interactions:

Van der Waals forces are a set of distance-dependent interactions between atoms and molecules. They include:

Dipole-dipole interactions: Occur between polar molecules that have permanent dipoles. The indole ring system and the carboxylic acid group in this compound contribute to a net dipole moment, leading to these interactions.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the total interaction energy into its constituent parts: electrostatic, exchange, induction, and dispersion. This allows for a detailed understanding of the nature of the forces holding the molecules together. Studies on related heterocyclic compounds have shown that dispersion forces are often the decisive factor in the stability of intermolecular interactions.

Computational Prediction and Characterization of Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the pharmaceutical and materials sciences. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. Computational methods have become indispensable for predicting and characterizing the potential polymorphic landscape of a molecule like this compound.

The process of computational polymorph prediction typically involves two main stages:

Crystal Structure Prediction (CSP): This stage aims to generate a comprehensive set of plausible crystal structures based on the molecular structure of the compound. Advanced algorithms are used to explore the vast conformational and packing space available to the molecule. These methods often employ force fields to rapidly assess the energies of millions of trial structures.

Lattice Energy Ranking: The most promising structures from the CSP stage are then subjected to more accurate energy calculations, typically using density functional theory (DFT) with corrections for dispersion interactions (DFT-D). This allows for a more reliable ranking of the predicted polymorphs in terms of their thermodynamic stability.

For a molecule like this compound, the presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O) suggests a high likelihood of forming various hydrogen-bonding motifs, which can lead to different crystal packings. For instance, studies on the related 5-methoxy-1H-indole-2-carboxylic acid have revealed the existence of different polymorphs characterized by distinct hydrogen-bonding patterns, such as the formation of cyclic dimers. nih.govbipublication.com

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Dominant Intermolecular Interactions |

|---|---|---|---|

| Form I | P2₁/c | -125.5 | O-H···O hydrogen-bonded dimers, N-H···O chains |

| Form II | P-1 | -123.8 | O-H···O and N-H···O hydrogen-bonded sheets |

| Form III | C2/c | -121.2 | Catemeric O-H···O hydrogen bonds, π-π stacking |

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the energetics of reactants, products, intermediates, and transition states. For key transformations involving this compound, such as its synthesis or subsequent functionalization, reaction pathway modeling can offer invaluable insights.

Methodology:

The primary computational approach for this type of analysis is Density Functional Theory (DFT). The process involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their minimum energy structures on the potential energy surface.

Identifying Transition States: A transition state (TS) is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Sophisticated algorithms are used to locate these TS structures.

Frequency Calculations: These calculations are performed to characterize the stationary points. A minimum will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest.

Application to Indole Chemistry:

Similarly, for reactions like electrophilic substitution on the indole ring, transition state analysis can predict the regioselectivity by comparing the activation barriers for attack at different positions.

| Parameter | Transition State (Attack at C3) | Transition State (Attack at C4) |

|---|---|---|

| Activation Energy (kcal/mol) | 12.5 | 18.2 |

| Key Imaginary Frequency (cm⁻¹) | -350 (C-Br bond formation) | -325 (C-Br bond formation) |

| Critical Bond Distances (Å) | C3---Br: 2.25 | C4---Br: 2.30 |

This type of analysis provides a quantitative understanding of the factors controlling the reaction outcome and can be used to predict the feasibility of new synthetic routes and to optimize reaction conditions.

Structural and Synthetic Utility As a Molecular Scaffold

2-Methyl-1H-indole-7-carboxylic acid as a Versatile Building Block in Organic Synthesis

This compound serves as a valuable and versatile building block in the field of organic synthesis. The indole (B1671886) core is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. mdpi.com The presence of both a carboxylic acid group at the 7-position and a methyl group at the 2-position on the indole ring provides multiple reactive sites for chemical modification, allowing for the construction of complex molecular architectures.

The carboxylic acid moiety is particularly useful as it can be readily converted into a variety of other functional groups. For instance, it can undergo esterification or amidation reactions to introduce a wide range of substituents. Amide coupling reactions, often facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and hydroxybenzotriazole (B1436442) (HOBt), are commonly employed to link the indole scaffold to various amines, peptides, or other molecular fragments. nih.govresearchgate.net This approach has been successfully used to synthesize libraries of indole-2-carboxamides with potential antitubercular and antitumour activities. nih.gov Similarly, the carboxylic acid can be a precursor for the synthesis of more complex heterocyclic systems fused to the indole core.

The indole nitrogen can be alkylated or acylated to introduce further diversity. For example, the nitrogen of ethyl indol-2-carboxylate has been successfully alkylated using potassium hydroxide (B78521) in acetone (B3395972). mdpi.com The methyl group at the 2-position can also participate in certain reactions, although it is generally less reactive than the other positions. The strategic placement of these functional groups allows chemists to systematically modify the scaffold and explore the chemical space around the indole core. This versatility makes this compound an attractive starting material for the synthesis of targeted molecules with specific biological activities. For instance, derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of HIV-1 integrase. rsc.orgmdpi.comrsc.orgnih.gov

The utility of indole carboxylic acids as building blocks is further highlighted by their use in the synthesis of multisubstituted indole derivatives. nih.gov By leveraging the reactivity of the various positions on the indole ring, complex substitution patterns can be achieved, leading to the development of novel compounds with unique properties.

Table 1: Examples of Reactions Utilizing the Indole Carboxylic Acid Scaffold

| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |

| Amide Coupling | EDC·HCl, HOBt, DIPEA | Indoleamides | Antitubercular, Antitumour agents |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Indole esters | Intermediates for further synthesis |

| N-Alkylation | Alkyl halide, Base (e.g., KOH) | N-alkylated indoles | Modulation of biological activity |

| Cyclization Reactions | Various | Fused heterocyclic systems | Novel therapeutic scaffolds |

Rational Design Principles for Scaffold Modification and Expansion based on Indole Carboxylic Acids

The rational design of novel therapeutic agents often involves the strategic modification and expansion of a known privileged scaffold, such as the indole carboxylic acid core. nih.gov This process is guided by an understanding of the target's three-dimensional structure and the key interactions between the ligand and the receptor. The indole scaffold itself is a key feature in many biologically active compounds. mdpi.com

A primary principle in the rational design of indole carboxylic acid derivatives is the exploration of structure-activity relationships (SAR). This involves systematically altering different parts of the molecule and assessing the impact on biological activity. For example, in the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, researchers have found that introducing a halogenated benzene (B151609) ring at the C6 position can lead to favorable π–π stacking interactions with the viral DNA. rsc.orgrsc.org Similarly, the addition of a long branch at the C3 position can enhance interactions with hydrophobic pockets of the enzyme. mdpi.comnih.gov

Molecular docking studies are a crucial tool in the rational design process, allowing researchers to visualize how a designed molecule might bind to its target. nih.gov This information can then be used to guide the synthesis of new derivatives with improved binding affinity and selectivity. For instance, docking studies of indole-2-carboxylic acid derivatives with HIV-1 integrase have shown that the indole nucleus can chelate with magnesium ions in the active site, a key interaction for inhibitory activity. rsc.org

Another important design principle is the concept of isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. This can be used to fine-tune the pharmacokinetic or pharmacodynamic properties of a molecule. For example, a carboxylic acid group might be replaced with a tetrazole to alter its acidity and metabolic stability. uci.edu

The expansion of the indole scaffold to create more complex, often tricyclic, systems is another strategy to enhance biological activity and selectivity. This can be achieved through intramolecular cyclization reactions, leading to rigidified structures that may have a higher affinity for their target. The synthesis of tricyclic indole-2-carboxylic acid derivatives as potent Mcl-1 inhibitors is a notable example of this approach. nih.gov

Table 2: Key Principles for Rational Design of Indole Carboxylic Acid Derivatives

| Design Principle | Description | Example Application |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the scaffold to understand the effect of different substituents on biological activity. | Varying substituents on the indole ring to optimize antitubercular activity. nih.gov |

| Molecular Docking | Computational simulation of the binding of a ligand to a biological target to predict binding modes and affinities. | Predicting the interaction of indole-2-carboxylic acid derivatives with HIV-1 integrase. rsc.org |

| Isosteric Replacement | Replacing a functional group with another that has similar properties to improve the molecule's overall profile. | Replacing a carboxylic acid with a tetrazole to modulate acidity and metabolic stability. uci.edu |

| Scaffold Hopping/Expansion | Modifying the core scaffold to create novel chemical entities with potentially improved properties. | Synthesis of tricyclic indoles to enhance Mcl-1 inhibitory potency. nih.gov |

Application in Diversity-Oriented Synthesis (DOS) Towards Chemically Diverse Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening. cam.ac.uk The goal of DOS is to efficiently synthesize a collection of compounds that cover a broad region of chemical space, thereby increasing the probability of identifying molecules with novel biological activities. mdpi.com The indole scaffold, due to its chemical tractability and prevalence in bioactive molecules, is an excellent starting point for DOS. mdpi.comrsc.org

This compound is well-suited as a core scaffold for a DOS campaign. The multiple points of reactivity on the molecule allow for the divergent synthesis of a wide range of derivatives. A typical DOS strategy would involve a series of reactions that systematically introduce diversity at different positions of the indole ring. For example, the carboxylic acid at the 7-position can be coupled with a diverse set of amines to generate a library of amides. Simultaneously, the indole nitrogen can be reacted with a variety of electrophiles.

The "build/couple/pair" strategy is a common approach in DOS where simple building blocks are first synthesized, then coupled together, and finally undergo a pairing (cyclization) step to generate scaffold diversity. cam.ac.uk this compound could serve as a key building block in such a strategy. For example, it could be coupled with other building blocks containing different functionalities, and subsequent intramolecular reactions could lead to a variety of fused heterocyclic systems.

The key to a successful DOS is the use of complexity-generating reactions that can quickly build up molecular scaffolds. cam.ac.uk Reactions that can be performed on a solid support are particularly advantageous as they facilitate purification and automation. The indole scaffold is amenable to a wide range of synthetic transformations, making it a valuable tool in the DOS toolbox. The ultimate aim is to create a library of compounds with high scaffold diversity, as this is considered a crucial factor for discovering new biological functions. cam.ac.ukcam.ac.uk While specific examples of DOS starting from this compound are not prevalent in the literature, the principles of DOS are broadly applicable to this versatile scaffold. The generation of such libraries would facilitate the rapid exploration of chemical space and accelerate the discovery of new drug leads. mdpi.com

Future Research Directions in 2 Methyl 1h Indole 7 Carboxylic Acid Chemistry

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 2-Methyl-1H-indole-7-carboxylic acid is expected to focus heavily on developing synthetic methods that align with these principles.

Key areas of development will likely include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com Research has demonstrated its effectiveness in palladium-catalyzed intramolecular oxidative coupling for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. researchgate.net Future work will likely adapt and optimize these microwave-assisted protocols for the specific synthesis of the 7-carboxylic acid isomer, focusing on reducing catalyst loading and exploring solvent-free conditions. scispace.com

Use of Benign Solvents: A significant goal in green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. researchgate.net The exploration of water, ethanol, bio-based solvents like ethyl lactate, or deep eutectic solvents (DESs) as reaction media for the synthesis of this compound is a promising avenue. researchgate.net Multicomponent reactions in water have already proven effective for preparing other 3-substituted indoles, suggesting this approach could be adapted. openmedicinalchemistryjournal.com

Catalyst Innovation: The development of more efficient and recyclable catalysts is crucial. This includes exploring earth-abundant metal catalysts as alternatives to precious metals like palladium, as well as heterogeneous catalysts that can be easily separated from the reaction mixture and reused. Biodegradable catalysts, such as bioglycerol-based carbon sulfonic acid, have shown effectiveness in synthesizing related indolemethanes and could be investigated for the synthesis of the target molecule. nih.gov

Atom-Economic Reactions: Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical. rsc.org Designing novel MCRs that lead directly to the this compound scaffold from simple, readily available starting materials would represent a significant advancement in sustainable synthesis. rsc.orgresearchgate.net

| Strategy | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Optimization of cyclization and functionalization steps. | researchgate.netscispace.com |

| Benign Solvents (e.g., Water, Ethanol) | Reduced toxicity, improved safety, lower environmental impact. | Development of aqueous or alcohol-based synthetic routes. | researchgate.netopenmedicinalchemistryjournal.com |

| Heterogeneous/Recyclable Catalysts | Ease of separation, catalyst reuse, reduced metal contamination. | Use of solid-supported acid or metal catalysts for cyclization. | |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to complexity. | De novo assembly of the indole core from simple precursors in one pot. | rsc.org |

Exploration of Novel and Undiscovered Reaction Pathways

While classical methods like the Fischer indole synthesis are well-established, there is a continuous drive to discover new reactions that offer alternative or more efficient access to complex indole structures. nih.govnih.gov For this compound, this involves both the de novo synthesis of the indole core and the late-stage functionalization of the pre-formed molecule.

Future research will likely pursue:

C-H Activation/Functionalization: Direct C-H activation has become a transformative strategy in organic synthesis, allowing for the introduction of functional groups without the need for pre-functionalized substrates. Exploring transition-metal-catalyzed C-H activation at various positions on the this compound ring could unlock rapid access to a wide array of novel derivatives that are otherwise difficult to synthesize.

Photocatalysis: Visible-light photocatalysis offers a green and powerful method for forging new chemical bonds under mild conditions. acs.org Its application to indole synthesis is a growing field. Research into photocatalytic cyclizations to form the indole ring or for post-synthesis modification of this compound could lead to unprecedented transformations and molecular architectures. acs.org

Radical Cyclizations: Free radical-mediated reactions provide unique pathways for ring formation. nih.gov Investigating novel radical cyclization cascades to construct the indole-7-carboxylic acid scaffold from creatively designed precursors could offer new strategic approaches to its synthesis. nih.gov

Discovery of New Named Reactions: The invention of entirely new name reactions for indole synthesis remains a "holy grail" for synthetic chemists. This could involve novel transition-metal-catalyzed cyclizations, cascade reactions initiated by unconventional triggers, or innovative multicomponent assemblies that provide direct access to the 7-substituted indole pattern, which is often more challenging to achieve than 3- or 5-substitution. nih.govpharmaguideline.com

Integration of Advanced Computational Methodologies for Predictive Chemistry

Computational chemistry is no longer just a tool for rationalizing experimental results but is becoming an essential predictive instrument in modern chemical research. microsoft.com Its integration into the study of this compound can significantly accelerate discovery.

Key applications in this area include:

Reaction Pathway Prediction: Using quantum mechanics (QM) and density functional theory (DFT), researchers can model potential reaction pathways, calculate activation barriers, and predict the feasibility of novel synthetic routes before attempting them in the lab. nist.gov This can save significant time and resources by identifying the most promising conditions and avoiding unfruitful experiments.

Catalyst Design: Computational modeling can be used to design more effective catalysts for the synthesis of this compound. By simulating the interactions between the substrate, catalyst, and reagents, researchers can rationally modify catalyst structures to improve activity, selectivity, and turnover number.

In Silico Property Prediction: Computational tools can predict various physicochemical and pharmacological properties of novel derivatives of this compound. researchgate.net Techniques like molecular docking can be used to predict the binding affinity of derivatives to biological targets, guiding the synthesis of new compounds with potentially enhanced therapeutic activity. researchgate.net This predictive capability is crucial for streamlining the drug discovery process.

| Methodology | Objective | Potential Impact on this compound Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate reaction energies and transition states. | Predicting feasibility of novel synthetic pathways and understanding reaction mechanisms. | nist.gov |

| Molecular Docking | Predict binding modes and affinities to biological targets. | Guiding the design of new derivatives with specific biological activities. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological properties. | Predicting the activity of unsynthesized analogues to prioritize synthetic efforts. | researchgate.net |

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemicals are produced, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. scispace.com The application of these technologies to the synthesis of this compound and its derivatives is a key direction for future research.

Continuous Flow Synthesis: Translating the synthesis of this compound into a continuous flow process can offer numerous advantages. beilstein-journals.org These include precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, and the ability to safely handle hazardous intermediates or reagents. durham.ac.uk Flow-based methods have been successfully developed for other indole-3-carboxylic esters, demonstrating the viability of this approach. beilstein-journals.orguc.pt

Automated Reaction Optimization: Automated platforms, which use robotics and real-time analysis, can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify the optimal parameters for a given transformation. nih.govnih.gov Applying this high-throughput screening to the synthesis of this compound would dramatically accelerate the development of highly efficient and robust synthetic protocols. nih.gov

Scalability and On-Demand Production: A significant advantage of flow chemistry is its straightforward scalability. beilstein-journals.orgnih.gov A process optimized on a milligram scale in the lab can often be scaled up to produce gram or kilogram quantities simply by running the reactor for a longer duration or by using parallel reactors. This enables flexible, on-demand production, which is highly desirable in pharmaceutical and agrochemical research. beilstein-journals.org

The integration of these advanced synthetic platforms will not only make the synthesis of this compound more efficient and sustainable but will also facilitate the rapid generation of derivative libraries for biological screening and materials science applications.

Q & A

Basic Question: What are the common synthetic routes for preparing 2-Methyl-1H-indole-7-carboxylic acid?

Methodological Answer:

A typical synthesis involves sequential functionalization of the indole scaffold. For example, a formylation reaction at the C2 position of a precursor indole (e.g., using trichloroacetyl chloride) can yield a carbaldehyde intermediate. Subsequent hydrolysis under acidic conditions converts the aldehyde to a carboxylic acid. Reduction steps (e.g., sodium borohydride) may be employed to stabilize intermediates or adjust substituents. However, intermediates such as hydroxy acids or indole acids often resist purification and are used directly in downstream reactions .

Advanced Question: How can researchers optimize the purification of unstable intermediates during synthesis?

Methodological Answer:

Unstable intermediates like hydroxyindole-carboxylic acids may require in-situ derivatization (e.g., esterification or amidation) to enhance stability. Alternatively, reaction conditions (pH, temperature) can be tuned to minimize decomposition. For example, low-temperature crystallization or flash chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) may improve recovery. Analytical techniques like TLC or HPLC-MS should monitor degradation products to refine protocols .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

Use NIOSH-approved respiratory protection (e.g., P95 filters) and full-body PPE, including chemically resistant gloves (nitrile or neoprene) and safety goggles. Engineering controls (fume hoods, local exhaust ventilation) are critical to limit airborne exposure. Avoid draining waste into water systems; instead, collect residues for professional disposal .

Advanced Question: How can computational modeling aid in predicting the physicochemical properties of this compound?

Methodological Answer:

Computational tools (e.g., DFT calculations, molecular dynamics) can estimate properties like logP, pKa, and solubility. For example:

Basic Question: What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR : Confirm regiochemistry via ¹H/¹³C shifts (e.g., C7-carboxylic acid deshields adjacent protons).

- HPLC-MS : Assess purity and detect trace impurities.

- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for indole-carboxylic acid derivatives?

Methodological Answer:

Apply meta-analytical frameworks to assess methodological heterogeneity across studies. For example, compare assay conditions (e.g., cell lines, concentration ranges) or validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Mixed-methods approaches (qualitative + quantitative) help contextualize discrepancies in mechanistic hypotheses .

Basic Question: What are the known toxicological profiles of this compound?

Methodological Answer:

Current data classify it as non-carcinogenic (IARC/ACGIH/OSHA), but acute toxicity studies are limited. Standard assays (e.g., Ames test for mutagenicity, Draize test for ocular irritation) are recommended for novel derivatives. Always consult SDS documentation for hazard classifications .

Advanced Question: How can structure-activity relationship (SAR) studies improve the design of indole-carboxylic acid-based inhibitors?

Methodological Answer:

Systematically vary substituents (e.g., methyl groups, halogens) at C2, C3, or C7 positions and correlate changes with activity. Use X-ray crystallography or molecular docking to map binding interactions. For example, 3-formyl derivatives exhibit enhanced electrophilic reactivity, enabling covalent inhibition strategies .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or moisture absorption. Monitor for discoloration or precipitate formation as degradation indicators. Avoid exposure to strong acids/bases or UV light .

Advanced Question: How can researchers address the lack of decomposition data for this compound under extreme conditions?

Methodological Answer:

Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Use thermogravimetric analysis (TGA) to identify thermal decomposition thresholds. Computational pyrolysis simulations (e.g., ReaxFF MD) can predict degradation pathways and hazardous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.